Product packaging for 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane](Cat. No.:CAS No. 6543-02-8)

2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]

Cat. No.: B3148665
CAS No.: 6543-02-8
M. Wt: 202.25 g/mol
InChI Key: MOBMRYPOKOYOCS-UHFFFAOYSA-N
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Description

2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] is a chemical compound of interest in scientific research and development. This molecule features two 1,3-dioxolane rings connected by a 1,4-butanediyl bridge. 1,3-Dioxolanes are a well-known class of heterocyclic acetals, which are commonly utilized as protecting groups for carbonyl functionalities in multi-step organic synthesis . This allows for the selective reaction of other parts of a complex molecule without affecting the protected ketone or aldehyde. The specific structure of this bis-dioxolane may lend itself to applications in polymer chemistry, potentially as a monomer or building block for the synthesis of specialized polyacetals or other functional materials. Researchers are also exploring the use of similar compounds as solvents or in the development of novel organic frameworks. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant scientific literature to investigate the full scope of this compound's applications and mechanisms of action for their specific projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B3148665 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] CAS No. 6543-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)butyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1(3-9-11-5-6-12-9)2-4-10-13-7-8-14-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBMRYPOKOYOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 1,4 Butanediyl Bis 1,3 Dioxolane

Direct Acetalization/Ketalization Routes

The most straightforward approach to synthesizing 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] involves the direct reaction of a four-carbon dialdehyde with two equivalents of ethylene (B1197577) glycol. This reaction is an equilibrium process and typically requires a catalyst and a method for water removal to drive the reaction to completion.

Condensation of 1,4-Butanedial with Ethylene Glycol

The direct condensation of 1,4-butanedial, also known as succinaldehyde, with ethylene glycol is the principal method for the formation of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]. The reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the carbonyl carbons of 1,4-butanedial, followed by cyclization and dehydration to form the two 1,3-dioxolane (B20135) rings.

Catalytic Systems in Bis-1,3-Dioxolane Formation

A variety of catalysts can be employed to facilitate the formation of bis-1,3-dioxolanes. These catalysts function by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the diol.

Lewis Acid Catalysis: Lewis acids are effective catalysts for acetalization reactions. They coordinate with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. wikipedia.org Common Lewis acids used for this purpose include metal triflates and halides. While a broad range of Lewis acids are known to catalyze acetal (B89532) formation, specific applications to bis-acetal synthesis from dialdehydes are a key area of interest. uwo.ca

Bismuth(III) Triflate: Bismuth(III) triflate (Bi(OTf)₃) has emerged as a particularly efficient and mild Lewis acid catalyst for the synthesis of 1,3-dioxolanes. thieme-connect.comthieme-connect.comiwu.edu It is known for its low toxicity, ease of handling, and high catalytic activity under relatively gentle conditions. drugfuture.com Bismuth(III) triflate can effectively catalyze the conversion of aldehydes and ketones into their corresponding dioxolanes, often without the need for harsh dehydrating conditions. thieme-connect.comresearchgate.net The application of Bismuth(III) triflate to the synthesis of bis-dioxolanes from dialdehydes offers a promising route to 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]. thieme-connect.comthieme-connect.comiwu.edu

Below is a table summarizing the yields of various 1,3-dioxolanes synthesized using Bismuth(III) Triflate as a catalyst, demonstrating its general effectiveness in this type of transformation.

EntrySubstrate (Aldehyde/Ketone)Product (1,3-Dioxolane)Yield (%)
1Benzaldehyde2-Phenyl-1,3-dioxolane95
2p-Chlorobenzaldehyde2-(4-Chlorophenyl)-1,3-dioxolane96
3Cyclohexanone1,4-Dioxaspiro[4.5]decane98
4Heptanal2-Hexyl-1,3-dioxolane92

This table is illustrative of the general efficacy of Bismuth(III) Triflate in dioxolane synthesis and is based on typical results found in the literature for similar substrates.

Alternative Synthetic Pathways for Bis-1,3-Dioxolane Derivatives

Beyond direct condensation, alternative strategies can be employed to synthesize bis-1,3-dioxolane derivatives, which may offer advantages in terms of substrate scope or the introduction of specific functionalities.

Functional Group Interconversions on Pre-formed 1,3-Dioxolane Rings

One alternative approach involves the modification of functional groups on a pre-existing 1,3-dioxolane structure. This strategy is particularly useful when the desired functionality is incompatible with the conditions of acetal formation. For instance, a precursor molecule containing a single 1,3-dioxolane ring and a latent functional group can be synthesized and then elaborated to introduce the second dioxolane moiety or other desired features. thieme-connect.com

Common functional group interconversions that could be applied include oxidation, reduction, or substitution reactions on a side chain attached to the dioxolane ring. ub.edu For example, a precursor with a terminal alkyne or alkene could undergo various transformations to build the second half of the molecule before or after the formation of the second dioxolane ring.

Multi-Component Reactions for Carbon-Carbon Bond Formation with Dioxolane Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to complex molecules. researchgate.netbohrium.com While specific MCRs leading directly to 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] are not extensively documented, the principles of MCRs can be applied to construct the carbon backbone and incorporate the dioxolane functionalities in a convergent manner. researchgate.net For instance, a three-component reaction could stereoselectively assemble an alkene, a carboxylic acid, and a silyl enol ether to form a substituted 1,3-dioxolane. nih.gov Adapting such strategies to bifunctional starting materials could potentially lead to the synthesis of bis-dioxolane structures.

Green Chemistry Approaches to Dioxolane Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of eco-friendly catalysts, solvent-free reaction conditions, and renewable starting materials.

Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste and can simplify product purification. Several studies have demonstrated the successful synthesis of acetals and ketals under solvent-free conditions, often with the aid of solid acid catalysts or microwave irradiation. mdpi.comresearchgate.net For the synthesis of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane], a solvent-free approach would involve the direct reaction of 1,4-butanedial and ethylene glycol, potentially with a recyclable solid acid catalyst. rsc.org

The use of eco-friendly reductants in the synthesis of precursors for bis-dioxolanes also aligns with the principles of green chemistry. For example, the reduction of a nitro-substituted aromatic aldehyde to an amine can be a key step in a multi-step synthesis. Utilizing a green reductant like glucose for such a transformation, followed by further synthetic manipulations and eventual dioxolane formation, presents a more sustainable route. mdpi.com

The following table highlights some green chemistry approaches applicable to dioxolane synthesis:

Green ApproachDescriptionPotential Benefit
Solvent-Free Conditions Reactions are carried out without a solvent, often with gentle heating or microwave irradiation.Reduced waste, simplified workup, potential for lower energy consumption. mdpi.com
Heterogeneous Catalysts Solid acid catalysts that can be easily separated from the reaction mixture and reused.Catalyst recyclability, reduced waste, and simplified purification.
Eco-Friendly Reductants Use of non-toxic and renewable reducing agents like glucose for precursor synthesis.Reduced environmental impact and improved safety profile of the overall synthetic route. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 2,2 1,4 Butanediyl Bis 1,3 Dioxolane

Acid-Catalyzed Ring-Opening of the 1,3-Dioxolane (B20135) Rings

The hallmark of the 1,3-dioxolane moiety is its susceptibility to acid-catalyzed hydrolysis, a reaction that regenerates the parent carbonyl compound and diol. This reactivity is fundamental to its role as a protecting group in organic synthesis. organic-chemistry.orgorgoreview.com

Mechanism and Kinetic Studies of Cleavage Reactions

The acid-catalyzed hydrolysis of 1,3-dioxolanes, and acetals in general, proceeds through a well-established multi-step mechanism. orgoreview.comresearchgate.netchemistrysteps.com The reaction is initiated by the protonation of one of the oxygen atoms within the dioxolane ring by an acid catalyst, such as a Brønsted or Lewis acid. organic-chemistry.orgosti.gov This protonation converts a poor leaving group (an alkoxide) into a good leaving group (an alcohol).

The subsequent step involves the cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.net This step is generally considered the rate-determining step of the hydrolysis process. researchgate.net The oxocarbenium ion is then attacked by water, a nucleophile present in the reaction medium. A final deprotonation step regenerates the acid catalyst and yields the corresponding carbonyl compound and ethylene (B1197577) glycol.

While specific kinetic studies on 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] are not extensively documented in publicly available literature, the kinetics of hydrolysis for various substituted 1,3-dioxolanes have been investigated. These studies reveal that the rate of hydrolysis is significantly influenced by the electronic and steric nature of the substituents on the dioxolane ring. researchgate.net For instance, electron-donating groups can stabilize the intermediate oxocarbenium ion, thereby increasing the rate of hydrolysis. researchgate.net The pH of the medium is a critical factor, with the reaction rate increasing under more acidic conditions. researchgate.net

In the case of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane], the presence of two acetal (B89532) functions introduces the possibility of a two-stage hydrolysis. The hydrolysis of the first dioxolane ring would yield an intermediate with one remaining dioxolane and a keto-alcohol functionality. The rate of the second hydrolysis step could be influenced by the presence of the newly formed functional groups.

Table 1: General Mechanism of Acid-Catalyzed Dioxolane Hydrolysis

StepDescription
1 Protonation of a dioxolane oxygen by an acid catalyst (H-A).
2 Cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion and release one of the diol hydroxyl groups. This is typically the rate-determining step.
3 Nucleophilic attack by water on the oxocarbenium ion to form a hemiacetal intermediate.
4 Deprotonation to regenerate the acid catalyst and yield the hemiacetal.
5 Reprotonation of the remaining ether oxygen of the hemiacetal.
6 Elimination of the second alcohol molecule to form a protonated carbonyl group.
7 Deprotonation to yield the final carbonyl compound.

This table presents a generalized mechanism for the hydrolysis of a single 1,3-dioxolane ring.

Factors Influencing Ring-Opening Selectivity and Rate

The rate and selectivity of the ring-opening of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] are governed by several factors:

Nature of the Acid Catalyst: Both Brønsted and Lewis acids can catalyze the cleavage. The choice of acid can influence the reaction rate and, in some cases, selectivity. organic-chemistry.orgosti.gov Milder Lewis acids, such as bismuth nitrate (B79036), have been shown to effect chemoselective deprotection of certain acetals. organic-chemistry.org

Steric Hindrance: The steric environment around the dioxolane rings can affect the rate of approach of the acid catalyst and the nucleophile. For 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane], the two dioxolane rings are relatively unhindered.

Electronic Effects: Substituents on the dioxolane ring or the linker can exert electronic effects. For the parent compound, the butane (B89635) linker is electronically neutral.

Neighboring Group Participation: The rate of hydrolysis can be significantly affected by the participation of neighboring functional groups. nih.govresearchgate.netwikipedia.org In the context of the stepwise hydrolysis of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane], once one of the dioxolane rings is opened to reveal a carbonyl and hydroxyl group, these new functionalities could potentially influence the rate of hydrolysis of the second dioxolane ring through intramolecular interactions. The length and flexibility of the alkyl chain are critical for the effectiveness of such participation. stackexchange.com

Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the reaction rate.

The selective cleavage of one dioxolane ring in the presence of the other (mono-deprotection) in a molecule like 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] is a significant challenge. Achieving such selectivity would likely require carefully controlled reaction conditions, such as the use of a stoichiometric amount of a mild deprotecting agent or exploiting subtle differences in reactivity that might arise after the first deprotection event. researchgate.net

Role as a Bis-Protecting Group in Multi-Step Organic Synthesis

The primary application of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] in organic synthesis is as a protecting group for two carbonyl functionalities within the same or different molecules. nih.gov Acetal protecting groups are valued for their stability under basic and nucleophilic conditions, allowing for chemical transformations to be carried out on other parts of the molecule. organic-chemistry.orgorgoreview.com

Strategic Application in Polycarbonyl Compound Protection

This bis-dioxolane is theoretically well-suited for the protection of dicarbonyl compounds, particularly those with a 1,4-relationship between the carbonyl groups, to form a large macrocyclic structure. More commonly, it would be synthesized from a dicarbonyl compound, such as a 1,4-dione, and two equivalents of ethylene glycol. The resulting protected dicarbonyl can then undergo various synthetic transformations that would be incompatible with free carbonyl groups, such as Grignard reactions, reductions with metal hydrides, or reactions involving strong bases.

The use of a bifunctional protecting group can be advantageous in complex syntheses by reducing the number of synthetic steps required for protection and deprotection.

Selective Deprotection Methodologies (e.g., Hydrolytic Cleavage)

The removal of the dioxolane protecting groups is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.orgorgoreview.com A variety of acidic conditions can be employed, ranging from strong aqueous acids to milder, more selective reagents.

Table 2: Common Reagents for Dioxolane Deprotection

Reagent(s)ConditionsSelectivity Notes
Aqueous HCl, H₂SO₄, or p-TsOHWater, acetone, or THFStrong conditions, may not be suitable for acid-sensitive substrates.
Cerium(III) triflateWet nitromethaneMild and chemoselective. organic-chemistry.org
Bismuth nitrate pentahydrateDichloromethaneMild, selective for some acetals over others. organic-chemistry.org
IodineAcetoneNeutral conditions, rapid deprotection.
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)WaterCatalytic, mild, and fast. organic-chemistry.org

Achieving selective mono-deprotection of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] would be a key synthetic challenge. This could potentially be accomplished by using a substoichiometric amount of the deprotecting agent under carefully controlled conditions, or by employing a reagent that exhibits a differential rate of reaction with the bis-protected compound versus the mono-deprotected intermediate.

Exploratory Functionalization and Derivatization

The structure of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] offers several possibilities for exploratory functionalization and derivatization, although specific examples in the literature are not abundant. Potential sites for modification include the butane linker and the dioxolane rings themselves.

Functionalization of the C4-butane linker could involve radical halogenation followed by nucleophilic substitution to introduce a variety of functional groups. This would, however, likely be a non-selective process, leading to a mixture of products. A more controlled approach would involve synthesizing derivatives from functionalized 1,4-dicarbonyl precursors.

Derivatization of the dioxolane rings is less common but could potentially involve reactions at the C4 and C5 positions, which originate from ethylene glycol. For instance, using a substituted diol in the initial synthesis would lead to a functionalized bis-dioxolane.

The development of new synthetic routes to derivatives of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] could expand its utility in areas such as polymer chemistry, where bifunctional monomers are valuable, or in the design of complex molecular architectures.

Allylation Reactions on Dioxolane Moieties

While specific studies on the allylation of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] are not extensively documented, the reactivity of the 1,3-dioxolane ring is well-established and can be extended to this compound. The allylation of acetals, including dioxolanes, is a valuable carbon-carbon bond-forming reaction. A common method involves the reaction with an allyl nucleophile, such as allyltrimethylsilane, in the presence of a Lewis acid catalyst.

The reaction is believed to proceed through the activation of one of the dioxolane oxygens by the Lewis acid, leading to the formation of an oxocarbenium ion intermediate. This electrophilic species is then attacked by the allyl nucleophile to furnish the allylated product. Given the symmetrical nature of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane], both dioxolane rings are potential sites for allylation. The reaction conditions, such as the stoichiometry of the reagents and the nature of the Lewis acid, would likely influence whether mono- or bis-allylation occurs.

Research on similar acetal systems provides insight into the potential conditions for these transformations. For instance, the Hosomi-Sakurai reaction, which involves the Lewis acid-promoted allylation of electrophiles with allyltrimethylsilane, is a well-established method. acs.org The choice of Lewis acid is critical for the efficiency of the allylation. acs.org

Table 1: Representative Conditions for Lewis Acid-Catalyzed Allylation of Acetals

ElectrophileAllylating AgentLewis AcidSolventTemperature (°C)Product(s)Reference
Generic AcetalAllyltrimethylsilaneTiCl₄CH₂Cl₂-78 to rtHomoallylic ether nih.gov
α-Iodo Mixed AcetalAllylsilaneVarious (e.g., BF₃·OEt₂)CH₂Cl₂-78Allylated product nih.gov
β,γ-Unsaturated α-KetoesterAllyltrimethylsilane(Ph₃C)[BPh(F)₄]CH₂Cl₂25γ,γ-Disubstituted α-ketoester libretexts.org

Transformations of the 1,4-Butanediyl Linker

The 1,4-butanediyl linker in 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] is an aliphatic chain and its reactivity is generally characteristic of alkanes. However, the presence of the adjacent dioxolane rings can influence its reactivity, particularly at the methylene (B1212753) groups adjacent to the C2 position of the dioxolane rings.

Radical Halogenation:

One of the primary reactions of alkanes is free-radical halogenation, typically initiated by UV light or heat. wikipedia.orgucalgary.cabyjus.comyoutube.comunacademy.com In the case of the 1,4-butanediyl linker, this reaction would likely lead to a mixture of halogenated products, with substitution occurring along the chain. The selectivity of the halogenation (i.e., which hydrogen atom is replaced) depends on the halogen used and the stability of the resulting radical intermediate. ucalgary.ca Bromination is generally more selective than chlorination, favoring the formation of the most stable radical. ucalgary.ca The methylene groups adjacent to the dioxolane rings might exhibit slightly different reactivity due to electronic effects from the ether-like oxygen atoms.

Oxidation:

The methylene groups of the butane linker, particularly those adjacent to the dioxolane rings (α-positions), could be susceptible to oxidation under certain conditions. While alkanes are generally resistant to oxidation, the presence of adjacent oxygen atoms can activate the C-H bonds. acs.orggoogle.comnih.govresearchgate.netacs.org Various oxidizing agents and catalytic systems have been developed for the selective oxidation of methylene groups. nih.gov For instance, certain manganese catalysts have shown efficacy in the chemoselective hydroxylation of methylene C-H bonds in the presence of other functional groups. nih.gov Such a reaction on the 1,4-butanediyl linker could introduce hydroxyl or carbonyl functionalities.

Table 2: Potential Transformations of the 1,4-Butanediyl Linker

Reaction TypeReagentsConditionsPotential Product(s)Reference
Radical ChlorinationCl₂, UV light or heatVariesMixture of chlorinated isomers wikipedia.orgucalgary.ca
Radical BrominationBr₂, UV light or heatVariesMixture of brominated isomers (higher selectivity) ucalgary.ca
Methylene OxidationMn(CF₃–PDP) catalyst, H₂O₂VariesHydroxylated or carbonylated linker nih.gov

Reactions on the 1,3-Dioxolane Rings Maintaining Intact Cyclic Structures

A variety of reactions can occur on the 1,3-dioxolane rings themselves, where the cyclic structure of the acetal is preserved. These reactions often involve the C2 position or the oxygen atoms of the ring.

Hydrolysis and Transacetalization:

1,3-Dioxolanes are stable under basic and neutral conditions but are readily hydrolyzed in the presence of aqueous acid to regenerate the corresponding carbonyl compound and diol. ucalgary.cabyjus.comyoutube.comnih.govresearchgate.netmasterorganicchemistry.comd-nb.infochemistrysteps.com This reaction is reversible, and the equilibrium can be controlled by the reaction conditions. byjus.comnih.gov In the case of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane], acidic hydrolysis would yield adipic aldehyde (1,4-butanedial) and two equivalents of ethylene glycol.

Transacetalization is a related reaction where the dioxolane exchanges its diol component with another alcohol or diol in the presence of an acid catalyst. researchgate.net This can be used to introduce different protecting groups or to synthesize new dioxolane derivatives.

Reductive Cleavage:

The 1,3-dioxolane rings can undergo reductive cleavage to afford mono-protected 1,2-diols. This reaction is typically performed using reducing agents such as diisobutylaluminium hydride (DIBAL-H) or a combination of a hydrosilane and a Lewis acid. nih.gov The regioselectivity of the cleavage can be influenced by the substitution pattern of the dioxolane ring and the reaction conditions. nih.gov For 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane], reductive cleavage would be expected to open the dioxolane rings to yield hydroxy ether derivatives.

Reactions at the C2 Position:

The hydrogen atoms at the C2 position of a 1,3-dioxolane are acidic and can be removed by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles. For example, 2-lithio-1,3-dioxolane can be generated and reacted with electrophiles to introduce substituents at the C2 position. acs.org While the subject molecule is substituted at C2 with the butane linker, reactions that modify the linker attachment point could be envisaged under specific conditions, although this would be a more complex transformation. More relevant are reactions that might occur on a C2-substituent, such as those involving a (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide in Wittig reactions. enamine.net

Table 3: Reactions on the 1,3-Dioxolane Rings

Reaction TypeReagentsConditionsProduct(s)Reference
Acidic HydrolysisH₃O⁺AqueousAdipic aldehyde, Ethylene glycol nih.govresearchgate.netchemistrysteps.com
TransacetalizationR'OH, Acid catalystAnhydrousNew acetal/ketal researchgate.net
Reductive CleavageDIBAL-H or Hydrosilane/Lewis AcidVariesHydroxy ether derivatives nih.gov
C2-Functionalization (via lithiation)n-BuLi, Electrophile (E⁺)Anhydrous, low temp.C2-substituted dioxolane acs.org

Polymer Science Applications of 2,2 1,4 Butanediyl Bis 1,3 Dioxolane As a Monomer

Ring-Opening Polymerization (ROP) of Bis-1,3-Dioxolane Systems

Ring-opening polymerization is the primary method for polymerizing 2,2'-(1,4-butanediyl)bis[1,3-dioxolane]. This process involves the cleavage of the cyclic acetal (B89532) rings and the subsequent formation of polyacetal chains. Cationic initiation is the most common and effective method for the ROP of 1,3-dioxolane (B20135) and its derivatives. rsc.orgresearchgate.net

Cationic ring-opening polymerization (CROP) of dioxolanes can be initiated by a variety of acidic catalysts, which are broadly classified as Brønsted acids and Lewis acids. mit.edumdpi.com

Brønsted Acids: Strong protonic acids such as triflic acid (CF₃SO₃H), perchloric acid (HClO₄), and sulfuric acid (H₂SO₄) are effective initiators. mit.edugoogle.combeilstein-journals.org The polymerization is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, which activates the monomer for nucleophilic attack by another monomer molecule or an initiator species like a diol. researchgate.net The use of a diol in conjunction with a strong Brønsted acid can promote a specific polymerization pathway known as the Active Monomer (AM) mechanism. rsc.orgrsc.org

Lewis Acids: Lewis acids are also widely used to initiate the CROP of cyclic ethers and acetals. mit.edursc.orgrsc.org Common examples include boron trifluoride (BF₃), often used with a co-initiator like water; aluminum chloride (AlCl₃); and tin(II) octoate (Sn(oct)₂). researchgate.netrsc.orgrsc.org These initiators function by complexing with an oxygen atom of the dioxolane ring, which polarizes the C-O bond and facilitates ring-opening upon nucleophilic attack. mit.edu For bis-dioxolane systems, catalysts like Sn(oct)₂ are particularly effective as they promote the transesterification reactions necessary for forming network polymers. rsc.org

Initiator TypeExamplesInitiation Mechanism
Brønsted Acids Triflic acid (CF₃SO₃H), Perchloric acid (HClO₄), Sulfuric acid (H₂SO₄)Protonation of a ring oxygen atom, forming a secondary oxonium ion. mit.eduresearchgate.net
Lewis Acids Boron trifluoride (BF₃), Aluminum chloride (AlCl₃), Tin(II) octoate (Sn(oct)₂)Coordination to a ring oxygen atom, leading to a polarized complex that facilitates ring cleavage. rsc.orgrsc.org

This table summarizes common initiators for the cationic ring-opening polymerization of dioxolane systems.

The kinetics of CROP for dioxolanes are typically rapid. mit.edu The chain growth process can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. researchgate.netrsc.org

Active Chain End (ACE) Mechanism: In the ACE mechanism, the propagating species is a carbocation or an oxonium ion at the end of the growing polymer chain. This reactive end attacks a neutral monomer molecule, adding it to the chain. The ACE mechanism is often associated with side reactions, particularly "backbiting," where the active chain end attacks its own chain, leading to the formation of cyclic oligomers. rsc.orgresearchgate.net

Active Monomer (AM) Mechanism: The AM mechanism can be favored by conducting the polymerization in the presence of a diol and a strong protonic acid. rsc.org In this process, the monomer is protonated (activated), and the hydroxyl end-groups of the polymer chains act as the nucleophiles, attacking the activated monomer. rsc.org Because the hydroxyl groups are generally more nucleophilic than the ether linkages in the polymer backbone, the AM mechanism can suppress backbiting reactions and reduce the formation of cyclic byproducts. rsc.orgrsc.org

For a bifunctional monomer like 2,2'-(1,4-butanediyl)bis[1,3-dioxolane], both dioxolane rings can be initiated and propagate, leading to complex kinetics where linear chain growth and branching or cross-linking occur simultaneously.

Achieving control over the polymerization of dioxolanes is challenging due to the high reactivity of the propagating cationic species, which can lead to undesirable chain transfer and termination reactions. mit.edu However, certain techniques can be employed to tailor the resulting polymer architecture.

One key strategy is to promote the Active Monomer (AM) mechanism, which provides better control over the molecular weight and reduces cyclization. rsc.org By carefully selecting the initiator (e.g., a diol), catalyst, and monomer-to-initiator ratio, it is possible to influence the polymer structure. For instance, using a diol as an initiator with the bis-dioxolane monomer can lead to the formation of linear polymers at the early stages of the reaction before significant cross-linking occurs.

In the synthesis of specific architectures like thermosets or hyperbranched polymers, controlling reaction conditions such as temperature, monomer concentration, and reaction time is crucial to manage the gel point and the degree of branching. rsc.org

Synthesis of Novel Polymeric Materials

The tetrafunctional potential of 2,2'-(1,4-butanediyl)bis[1,3-dioxolane] (two rings, each opening to form two reactive hydroxyl ends) makes it an ideal building block for complex polymer architectures.

Bis-dioxolane monomers can act as effective cross-linking agents to form polymer networks and thermosets. When 2,2'-(1,4-butanediyl)bis[1,3-dioxolane] is polymerized, the ring-opening of both dioxolane moieties creates multiple hydroxyl groups that can initiate new chains or react with other polymer chains, leading to a three-dimensional network structure. rsc.org

A practical approach involves the copolymerization of the bis-dioxolane with a diol, such as 1,4-butanediol (B3395766). rsc.org This reaction, often catalyzed by metal alkoxides like tin(II) octoate, results in a cross-linked polyester (B1180765) thermoset. rsc.org The resulting material is typically insoluble in common solvents, a characteristic feature of a network polymer. rsc.org The properties of the thermoset can be tuned by varying the comonomers and reaction conditions.

Monomer SystemCatalystResulting Polymer ArchitectureKey Features
Bis(1,3-dioxolan-4-one) + 1,4-ButanediolTin(II) octoate (Sn(oct)₂)Cross-linked PolyesterInsoluble thermoset material. rsc.org
Bis(1,3-dioxolan-4-one) + Tri-functional alcoholTin(II) octoate (Sn(oct)₂)Branched PolyesterSoluble polymer with a high degree of branching. rsc.org

This table presents examples of polymeric materials synthesized from a bis-dioxolane core, demonstrating its versatility in creating different macromolecular structures. Data is based on analogous bis(1,3-dioxolan-4-one) systems. rsc.org

The synthesis of branched and hyperbranched polymers is another significant application of bis-dioxolane monomers. rsc.orgnih.gov Hyperbranched polymers are attractive due to their unique properties, such as low viscosity and high solubility, compared to their linear analogues. nih.gov

The polymerization of a bis-dioxolane monomer can inherently lead to a branched structure due to its multiple reactive sites. To further promote and control branching, the bis-dioxolane can be copolymerized with a multifunctional comonomer, such as a triol (a B₃ monomer). rsc.org In this "A₂ + B₃" type approach, the bis-dioxolane acts as the A₂ monomer, and the triol introduces additional branch points, facilitating the formation of a highly branched or hyperbranched architecture. rsc.orgresearchgate.net Detailed analysis using techniques like NMR spectroscopy is used to characterize the resulting branched structures. rsc.org

Copolymerization Strategies with Co-monomers (e.g., Diols, Cyclic Esters)

The copolymerization of 2,2'-(1,4-butanediyl)bis[1,3-dioxolane] with various co-monomers is a key strategy to tailor the properties of the resulting polymers. While direct studies on this specific monomer are not extensively detailed in public literature, the reactivity of the dioxolane functional group is well-understood, and strategies can be inferred from similar bis-dioxolane systems, such as bis(1,3-dioxolan-4-one) (bisDOX). rsc.org

Copolymerization with Diols: Copolymerization with diols like 1,4-butanediol or 1,10-decanediol (B1670011) can produce cross-linked polyester networks. rsc.org In such a process, the bis-dioxolane monomer acts as a tetrafunctional cross-linker. The reaction can be catalyzed by metal alkoxides, such as tin(II) 2-ethylhexanoate (B8288628) (Sn(oct)₂), typically at elevated temperatures (e.g., 120 °C). rsc.org The choice of diol significantly influences the thermal properties of the final cross-linked polymer. rsc.org For instance, longer-chain diols can impart greater flexibility to the polymer network.

Copolymerization with Cyclic Esters: Degradable polymer resins can be synthesized by combining bis-dioxolane monomers with cyclic ester co-monomers. rsc.org This approach leverages the ring-opening of both the dioxolane and the cyclic ester to build the polymer backbone. The cationic ring-opening copolymerization of cyclic acetals with cyclic esters like γ-butyrolactone can proceed using a protonic acid initiator. d-nb.info This strategy allows for the incorporation of different monomer units into the polymer chain, potentially leading to materials with tunable degradation profiles and physical properties. d-nb.infoacs.org

Copolymerization with Vinyl Monomers: The cationic copolymerization of 1,3-dioxolane (a related monofunctional acetal) with vinyl monomers such as styrene (B11656) has been demonstrated using acid-activated montmorillonite (B579905) clay as a catalyst. acs.orgresearchgate.net This indicates that copolymerization of 2,2'-(1,4-butanediyl)bis[1,3-dioxolane] with vinyl ethers or styrenic monomers is a feasible route to produce copolymers with both polyacetal and polyvinyl segments. acs.orgacs.orgresearchgate.net

The table below summarizes representative conditions for the copolymerization of a related bis-dioxolane monomer with diols, which can be considered analogous for 2,2'-(1,4-butanediyl)bis[1,3-dioxolane].

Co-monomerCatalystTemperature (°C)Resulting ArchitectureReference
1,4-ButanediolSn(oct)₂120Cross-linked Polyester rsc.org
1,6-HexanediolSn(oct)₂120Cross-linked Polyester rsc.org
1,10-DecanediolSn(oct)₂120Cross-linked Polyester rsc.org
Trifunctional Alcohol (e.g., 1,1,1-Tris(hydroxymethyl)ethane)Sn(oct)₂120Branched Polyester rsc.org

Structure-Architecture Relationships in Derived Polymers

The molecular structure of the monomer plays a critical role in defining the final properties and topology of the polymer. cmu.edu The presence of two reactive sites in 2,2'-(1,4-butanediyl)bis[1,3-dioxolane] is a key determinant of the architecture of its derived polymers.

Influence of Bis-Dioxolane Moiety on Polymer Topology

The bifunctional nature of 2,2'-(1,4-butanediyl)bis[1,3-dioxolane] allows it to function as a cross-linking or chain-extending agent. When copolymerized with difunctional monomers, it can create a three-dimensional polymer network. rsc.org This control over macromolecular architecture is crucial for tailoring bulk properties. rsc.org

Cross-linked Topologies: When both dioxolane rings of the monomer react and participate in different growing polymer chains, a cross-link is formed. This leads to the formation of thermoset materials with high gel content, restricted chain mobility, and increased thermal stability. rsc.org

Branched Topologies: If the reactivity can be controlled, or in copolymerization with multifunctional monomers like triols, branched or even hyperbranched architectures can be achieved. rsc.org These non-linear topologies can lead to materials with unique solution and melt properties compared to their linear analogues.

Formation of Poly(acetal) and Poly(ether) Backbones

The polymerization of 2,2'-(1,4-butanediyl)bis[1,3-dioxolane] proceeds via cationic ring-opening polymerization (CROP). The initiation typically involves a protonic acid or a Lewis acid, which activates the cyclic acetal ring. acs.orglibretexts.org The propagation step involves the nucleophilic attack of a monomer on the activated propagating chain end (an oxonium or carbenium ion). cmu.eduacs.org

Analysis of Elimination By-products in Polymerization Processes

In contrast to the polymerization of 1,3-dioxolan-4-ones, which involves the elimination of a small carbonyl molecule like formaldehyde (B43269), the CROP of 1,3-dioxolane itself does not typically proceed with an elimination step as part of the main propagation reaction. rsc.orgacs.org However, the cationic polymerization of cyclic acetals is known to be complex and susceptible to side reactions that can be considered as producing by-products. acs.org

The primary side reaction in the CROP of cyclic acetals is intramolecular transacetalization, commonly known as "backbiting." acs.org In this process, the active chain end reacts with an acetal oxygen atom along its own polymer backbone. This leads to the cleavage of the linear chain and the formation of cyclic oligomers. cmu.eduacs.org

Another potential side reaction is chain transfer, where the active center is terminated by reacting with impurities (like water) or another species in the reaction mixture. libretexts.org This stops the growth of a particular chain and can generate a new initiating species, leading to a broader molecular weight distribution. libretexts.org

Therefore, the main "by-products" in the polymerization of 2,2'-(1,4-butanediyl)bis[1,3-dioxolane] are not small eliminated molecules but rather macrocyclic polyacetal structures of varying sizes. The formation of these cyclics is a known challenge in achieving high molecular weight linear polymers from cyclic acetals and is often controlled by adjusting reaction conditions such as monomer concentration, temperature, and catalyst/initiator choice. acs.org

Advanced Analytical and Spectroscopic Characterization of 2,2 1,4 Butanediyl Bis 1,3 Dioxolane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR for Structural Confirmation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the molecular structure of 2,2'-(1,4-butanediyl)bis[1,3-dioxolane]. The symmetry of the molecule simplifies the expected spectra.

In the ¹H NMR spectrum, one would anticipate signals corresponding to the protons of the two equivalent dioxolane rings and the central butane (B89635) bridge. The protons on the butane chain would likely appear as multiplets, while the dioxolane protons would present distinct signals. The integration of these signals helps in confirming the ratio of protons in different chemical environments.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For the parent compound, distinct signals would be expected for the acetal (B89532) carbons, the methylene (B1212753) carbons of the dioxolane rings, and the two types of carbons in the butane linker. The chemical shifts are indicative of the electronic environment of each carbon atom.

For the derivative, 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione), specific NMR data has been reported. mdpi.com

¹H NMR Data for 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione) in CDCl₃ (300.13 MHz) mdpi.com

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
1.95–1.86 m 4H -CH₂- (butane chain)
1.56 s 6H -CH₃

¹³C NMR Data for 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione) in CDCl₃ (75.48 MHz) mdpi.com

Chemical Shift (δ) ppm Assignment
174.1 C=O
43.8 Quaternary C
35.7 -CH₂-
24.1 -CH₂-

These tables illustrate how NMR data provides a fingerprint of the molecule, confirming the presence of the different structural units and their connectivity.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. For 2,2'-(1,4-butanediyl)bis[1,3-dioxolane], high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be employed to accurately determine its molecular formula by providing a precise mass-to-charge ratio (m/z) of the molecular ion. mdpi.com

The fragmentation pattern observed in the mass spectrum can also corroborate the proposed structure. For instance, the cleavage of the butane chain or the fragmentation of the dioxolane rings would produce characteristic daughter ions.

High-Resolution Mass Spectrometry (HRMS) Data for a Derivative mdpi.com For the derivative 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione), ESI-TOF (Electrospray Ionization-Time of Flight) analysis provided the following data:

Ion Calculated m/z Found m/z

This highly accurate data confirms the elemental composition of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For 2,2'-(1,4-butanediyl)bis[1,3-dioxolane], the IR spectrum would be dominated by strong C-O stretching vibrations characteristic of the acetal groups in the dioxolane rings, typically in the 1200-1000 cm⁻¹ region. chemicalbook.com C-H stretching vibrations from the alkane backbone and dioxolane rings would appear around 2850-3000 cm⁻¹. The absence of a strong, broad O-H stretch around 3300 cm⁻¹ or a C=O stretch around 1700 cm⁻¹ would confirm the successful formation of the bis-dioxolane from its diol and aldehyde precursors.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the C-C bonds of the butane backbone.

Key IR Absorption Bands for a Dioxolane Derivative mdpi.com The IR spectrum (in KBr) of 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione) shows key absorptions that identify its functional groups:

Wavenumber (cm⁻¹) Assignment
2974 C-H stretch
1840, 1796 C=O stretch (anhydride)
1468 C-H bend

These techniques are invaluable for monitoring reaction progress, for example, by observing the disappearance of reactant functional groups and the appearance of product absorptions.

X-ray Crystallography for Single Crystal Structure Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of a single crystal. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry. rsc.org

If 2,2'-(1,4-butanediyl)bis[1,3-dioxolane] or one of its derivatives can be grown as a suitable single crystal, X-ray diffraction analysis would provide an unambiguous confirmation of its structure. For the derivative 4,4′-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione), a single-crystal X-ray structure has been successfully determined, confirming its molecular connectivity and conformation in the solid state. mdpi.com This type of analysis is considered the "gold standard" for structural proof.

Chromatographic Techniques for Separation and Analysis (e.g., Gel Permeation Chromatography for Polymers)

Chromatographic techniques are essential for the separation and purification of compounds and for analyzing mixtures. researchgate.net For small molecules like 2,2'-(1,4-butanediyl)bis[1,3-dioxolane], techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be used to assess purity.

When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), becomes a critical analytical tool. chemicalbook.com GPC separates polymer chains based on their hydrodynamic volume in solution. rsc.org Larger molecules elute more quickly than smaller ones. By calibrating with polymer standards of known molecular weight, GPC can determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the resulting polymer. chemicalbook.com This information is crucial for understanding the polymer's physical properties and for quality control in polymer synthesis.

Computational and Theoretical Investigations of 2,2 1,4 Butanediyl Bis 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane], DFT calculations are instrumental in determining its most stable three-dimensional structure and the distribution of electrons within the molecule.

The molecular conformation of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] is primarily determined by the orientation of the two 1,3-dioxolane (B20135) rings and the flexibility of the central butane (B89635) linker. The dioxolane rings themselves are not planar and typically adopt an envelope or twist conformation. Computational studies on analogous 1,3-dioxane (B1201747) systems have shown that chair and twist conformers are energetically close, with the chair form often being slightly more stable. researchgate.net For the 1,3-dioxolane rings in the target molecule, similar conformational isomerism is expected. The butane linker can also exist in different staggered (anti and gauche) conformations, further contributing to the conformational complexity of the entire molecule.

DFT calculations can predict the relative energies of these different conformers, identifying the global minimum energy structure. These calculations also provide detailed geometric parameters. While specific DFT data for 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] is not abundant in publicly available literature, data from related structures can provide a reasonable approximation.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Dioxolane Ring Note: This data is representative of a generic 1,3-dioxolane ring and is intended for illustrative purposes.

Parameter Value
C-O Bond Length 1.43 Å
C-C Bond Length (ring) 1.52 Å
O-C-O Bond Angle 105.0°
C-O-C Bond Angle 108.0°

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. The energy difference between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Reaction Mechanism Elucidation through Computational Chemistry, especially for Ring-Opening Processes

Computational chemistry is a crucial tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane], a key reaction of interest is the acid-catalyzed ring-opening of the dioxolane moieties. This process is fundamental to its use as a monomer in polymerization or as a protecting group in organic synthesis.

The ring-opening of 1,3-dioxolanes typically proceeds through protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation or an oxocarbenium ion. Computational studies can model this process, identifying the transition state structures and calculating the associated activation energy barriers.

Studies on the ring-opening polymerization of related dioxolane-containing monomers, such as 1,3-dioxolan-4-ones, have utilized computational methods to understand competing reaction pathways. rsc.org For instance, the elimination of small molecules like formaldehyde (B43269) can be a competing side reaction. rsc.org Similar computational approaches can be applied to 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] to predict the most likely ring-opening mechanism and the conditions that would favor it.

Table 2: Illustrative Calculated Energy Barriers for Dioxolane Ring-Opening Steps Note: These values are hypothetical and serve to illustrate the type of data obtained from computational studies of reaction mechanisms.

Reaction Step Activation Energy (kcal/mol)
Protonation of Dioxolane Oxygen 5.2
C-O Bond Cleavage (Transition State 1) 15.8

Molecular Modeling and Simulation of Polymerization Processes

When 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] is used as a monomer, molecular modeling and simulation can provide valuable insights into the resulting polymer's structure and properties. As a bifunctional monomer, it can participate in polymerization to form linear chains or potentially cross-linked networks.

Molecular dynamics (MD) simulations can be employed to model the growth of polymer chains. By simulating the movement of atoms and molecules over time, MD can predict the conformational preferences of the growing polymer chain, its entanglement, and its interactions with other chains. This information is crucial for understanding the macroscopic properties of the resulting polymer, such as its glass transition temperature, viscosity, and mechanical strength.

For example, modeling the copolymerization of a bis(1,3-dioxolan-4-one) with diols has been used to understand the formation of cross-linked polyesters. rsc.org These studies help in designing materials with desired thermal and mechanical properties. rsc.org Similar modeling of the polymerization of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] would be invaluable for predicting the characteristics of the resulting polymers.

Analysis of Intermolecular Interactions and Solvent Effects on Reactivity

The reactivity of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] can be significantly influenced by its environment, particularly the solvent in which a reaction is carried out. Computational methods can be used to analyze the intermolecular interactions between the dioxolane and solvent molecules.

Solvent molecules can stabilize reactants, transition states, or products to different extents, thereby altering the reaction rate and pathway. Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium, can be used to study these effects.

For instance, computational studies on other heterocyclic compounds have shown that solvent polarity can have a substantial impact on reaction energy barriers. nih.gov For the ring-opening of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane], polar protic solvents might be expected to facilitate the reaction by stabilizing the charged intermediates. Quantitative predictions of these effects can be obtained through computational analysis.

Furthermore, intermolecular interactions, such as hydrogen bonding and van der Waals forces, between polymer chains derived from this monomer will dictate the bulk properties of the material. Computational analysis of these non-covalent interactions is essential for a complete understanding of the structure-property relationships of these polymers. mdpi.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]
1,3-Dioxane
1,3-Dioxolan-4-one
Formaldehyde

Prospective Research Avenues and Emerging Applications

Development of Advanced Catalytic Systems for Sustainable Synthesis and Polymerization

The shift towards green chemistry has intensified the search for efficient and environmentally benign methods for synthesizing and polymerizing dioxolane-based compounds. A significant area of research is the development of advanced catalytic systems that can operate under mild conditions with high selectivity.

Recent breakthroughs include the use of sophisticated molecular catalysts, such as ruthenium-based systems, for the transformation of diols into cyclic acetals using carbon dioxide and molecular hydrogen. nih.gov These catalysts have demonstrated the ability to directly convert bioderived diols into their corresponding dioxolanes. nih.gov Another promising approach involves chemoenzymatic cascades, which couple the high selectivity of biocatalysts with the efficiency of chemical catalysts in a single organic solvent, thus avoiding complex and energy-intensive solvent-switching steps. nih.gov For instance, a two-step enzyme cascade can produce chiral diols from aliphatic aldehydes, which are then converted into chiral dioxolanes using a ruthenium catalyst. nih.gov This hybrid method not only allows for highly stereoselective synthesis but also utilizes renewable resources like biomass and CO2. nih.gov

Researchers are also exploring the use of solid acid catalysts, like Montmorillonite (B579905) K10, for the synthesis of various 1,3-dioxolanes, which can be produced in good yields under mild conditions. nih.gov These catalytic advancements are crucial for producing dioxolane-based monomers required for creating advanced polymers and materials in a sustainable manner.

Integration of Bio-Based and Renewable Feedstocks for Bis-1,3-Dioxolane Synthesis

The synthesis of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] and related structures is increasingly moving away from fossil-fuel dependence by integrating bio-based and renewable feedstocks. This strategy aligns with the principles of a circular economy, transforming biomass into valuable chemical building blocks.

Lignin, one of the most abundant biopolymers, is a prime renewable source for aromatic compounds, while carbohydrates can be fermented to produce platform molecules like furan (B31954) derivatives and 2,3-butanediol. kit.edu Research has demonstrated the feasibility of producing dioxolanes from aliphatic aldehydes derived from biomass. nih.gov Furthermore, carbon dioxide, a greenhouse gas, is being utilized as a C1 source for the synthesis of the dioxolane ring, representing a significant step in carbon capture and utilization (CCU) technologies. nih.gov

The use of α-hydroxy carboxylic acids, such as lactic acid, and simple aldehydes like formaldehyde (B43269)—both derivable from renewable sources—is being explored to create a family of 1,3-dioxolane (B20135) compounds that can serve as green solvents and reaction media. rsc.org These bio-based approaches are foundational to developing more sustainable manufacturing processes for a wide range of chemicals and materials, including bis-1,3-dioxolanes. bohrium.comresearchgate.net

Exploration in Energy Storage Systems (e.g., as Polymer Electrolyte Components)

One of the most exciting emerging applications for dioxolane-based materials is in the field of energy storage, particularly in the development of safer, high-performance lithium batteries. Poly(1,3-dioxolane) (PDOL) is being extensively investigated as a promising solid-state or quasi-solid-state polymer electrolyte.

In situ polymerization of 1,3-dioxolane within a battery cell creates an integrated solid-state electrolyte with excellent interfacial contact between the electrolyte and the electrode materials. nih.gov This technique has been shown to produce electrodes with low resistance and high lithium-ion diffusion efficiency, leading to batteries with high energy density, impressive charge/discharge rates, and long cycle life. nih.gov

PDOL-based electrolytes exhibit several advantages over traditional liquid electrolytes, including enhanced safety and stability. Research shows that these electrolytes can have high oxidation potentials (up to 4.4 V) and high lithium-ion transference numbers (up to 0.72). researchgate.net The performance of batteries utilizing these polymer electrolytes is remarkable, as highlighted in the table below.

Electrolyte SystemBattery TypePerformance MetricValueCitation
In situ polymerized 1,3-dioxolaneLi-ion Solid-StateLithium-ion diffusion efficiency2.5×10⁻¹¹ cm² s⁻¹ nih.gov
In situ polymerized 1,3-dioxolaneLi-ion Solid-StateElectrode resistance4.5 Ω □⁻¹ nih.gov
Poly(1,3‐dioxolane) solid electrolyteLiLiFePO₄Discharge capacity
Poly(1,3‐dioxolane) solid electrolyteLiLiFePO₄Capacity retention
Poly(1,3‐dioxolane) solid electrolyteLiLiFePO₄Average Coulombic efficiency

These findings underscore the potential of PDOL-based electrolytes, derived from monomers like 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane], to overcome key challenges in next-generation battery technology.

Precision Synthesis of Highly Functionalized Macromolecules

The bis-1,3-dioxolane structure serves as a versatile scaffold for the precision synthesis of highly functionalized macromolecules with tailored properties. The ability to introduce specific functional groups and control stereochemistry opens up avenues for creating advanced polymers and complex molecular architectures.

For example, research into cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has shown their effectiveness in radical ring-opening polymerization. rsc.org Copolymerizing MPDL with monomers like methyl methacrylate (B99206) allows for the creation of well-defined, degradable polymers where the insertion of the dioxolane unit into the polymer backbone confers tunable properties. rsc.org

Furthermore, synthetic methods have been developed to produce enantiomerically pure 1,3-dioxolanes by reacting aldehydes with chiral diols. nih.gov This stereochemical control is critical for applications in pharmaceuticals and specialty polymers. The synthesis of complex structures, such as the first "doubled" cyclic diacyl peroxide containing a butane-1,4-diyl linker, demonstrates the potential for creating oligomeric and macrocyclic materials with unique reactivity from bis-dioxolane precursors. mdpi.com These precision synthesis techniques are paving the way for new materials with precisely engineered functionalities.

Role in Advanced Materials Science beyond Traditional Polymer Matrices

The fundamental structure of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] lends itself to applications in advanced materials science that go beyond its role as a monomer for traditional polymers. The inherent reactivity and structural features of the dioxolane ring are being explored for novel functionalities.

One such area is the development of molecular solar thermal (MOST) energy storage systems. Although research in this area has focused on related structures like bis-norbornadienes, the principles can be extended to bis-dioxolane frameworks. These systems capture solar energy by inducing a photoisomerization to a higher-energy molecule, which can later release the energy as heat on demand. This highlights the potential for dioxolane derivatives to be part of materials designed for efficient solar energy conversion and storage.

Additionally, dioxolane derivatives are being investigated as key building blocks for functional materials. For instance, benzo[d] nih.govrsc.orgdioxole structures are integral to materials with specific biological or electronic properties. The ability to synthesize multi-functional cyclic carbonates from dioxolane precursors further expands their application in creating specialized polymers and scaffolds for material science. sigmaaldrich.com The unique chemical properties of the dioxolane moiety make it a valuable component in the design of next-generation smart materials, sensors, and responsive systems.

Q & A

Basic: How can I optimize the synthesis of 2,2'-(1,4-Butanediyl)bis[1,3-dioxolane] to achieve high yields and purity?

Methodological Answer:
To optimize synthesis, consider reaction stoichiometry, solvent selection, and catalyst use. For example, demonstrates that using dimethyloxypropane in a 10:1 molar ratio relative to the diol precursor, coupled with NEt₃ as a catalyst, achieved 99% yield. Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track intermediate formation.
  • Purification : Post-reaction, concentrate under reduced pressure and recrystallize from dichloromethane to remove unreacted starting materials.
  • Characterization : Validate purity via ¹H/¹³C NMR (e.g., δ 1.35 ppm for methyl groups in dioxolane rings) and high-resolution mass spectrometry (HRMS) .

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Reactant of Route 1
Reactant of Route 1
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]
Reactant of Route 2
Reactant of Route 2
2,2'-(1,4-Butanediyl)bis[1,3-dioxolane]

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